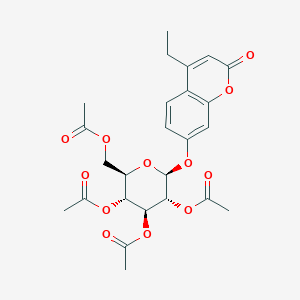methanone](/img/structure/B14959169.png)
[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a dihydroquinolinone moiety. This compound is of interest due to its potential pharmacological properties and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions to form 1-(3,4-dichlorophenyl)piperazine . This intermediate is then reacted with a suitable quinoline derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to a variety of substituted piperazine or quinoline derivatives.
科学的研究の応用
4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It is believed to act on central nervous system receptors, such as dopamine and serotonin receptors, similar to other piperazine derivatives . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in psychiatric conditions.
類似化合物との比較
Similar Compounds
Cariprazine: An atypical antipsychotic with a similar piperazine structure, used to treat schizophrenia and bipolar disorder.
Cyclizine: A piperazine derivative with antihistamine properties, used to treat nausea and motion sickness.
Uniqueness
4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of a dichlorophenyl group and a dihydroquinolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H17Cl2N3O2 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
4-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-6-5-13(11-17(16)22)24-7-9-25(10-8-24)20(27)15-12-19(26)23-18-4-2-1-3-14(15)18/h1-6,11-12H,7-10H2,(H,23,26) |
InChIキー |
DASZFBBYNJXFRA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B14959088.png)

![2-(4-chlorophenoxy)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B14959094.png)
![N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B14959100.png)
![6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)
![Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B14959116.png)
![N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide](/img/structure/B14959127.png)
![2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959142.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B14959146.png)


![N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14959164.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)

